

# An In-depth Technical Guide to the Physical Properties of Ethyl Benzimidate

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## Compound of Interest

Compound Name: *Ethyl benzimidate*

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## Introduction

**Ethyl benzimidate**, also known as ethyl benzenecarboximidate, is an organic compound with the chemical formula  $C_9H_{11}NO$ . It is the ethyl ester of benzimidic acid. This technical guide provides a comprehensive overview of the known physical and spectral properties of **ethyl benzimidate**. It is important to distinguish between **ethyl benzimidate** (the free base, CAS 825-60-5) and its more commonly cited hydrochloride salt (**ethyl benzimidate** hydrochloride, CAS 5333-86-8), as their physical properties differ significantly. This guide will clearly delineate the data for both forms where available, with a primary focus on the free base. Due to the limited availability of experimentally determined data for the free base, some computed or predicted values are also included.

## Core Physical Properties

The physical characteristics of a compound are crucial for its handling, formulation, and application in research and development. The following tables summarize the key physical properties for both **ethyl benzimidate** and its hydrochloride salt.

## Table 1: Physical Properties of Ethyl Benzimidate (Free Base)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	PubChem[1]
Molecular Weight	149.19 g/mol	PubChem[1]
Boiling Point	219 °C at 747 Torr	ChemicalBook[2]
Density (Predicted)	0.98 ± 0.1 g/cm <sup>3</sup>	ChemicalBook[2]
pKa (Predicted)	6.28 ± 0.43	Guidechem[3]
XLogP3 (Computed)	2.7	PubChem[1]

## Table 2: Physical Properties of Ethyl Benzimidate Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> CINO	Sigma-Aldrich
Molecular Weight	185.65 g/mol	Sigma-Aldrich
Melting Point	~125 °C (decomposes)	Sigma-Aldrich
Solubility in Water	Soluble	Echemi[4]

## Spectral Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds.

## Table 3: Spectral Data for Ethyl Benzimidate (Free Base)

Technique	Data	Source
<sup>1</sup> H NMR (600 MHz, Chloroform-d)	$\delta$ 8.15 (dd, $J$ = 8.5, 1.3 Hz, 2H), 7.80 (t, $J$ = 7.5 Hz, 1H), 7.67–7.61 (m, 1H), 7.55–7.48 (m, 1H), 7.46–7.40 (m, 1H), 4.65 (q, $J$ = 7.0 Hz, 2H), 1.47 (t, $J$ = 7.0 Hz, 3H)	Gong et al.[5]
<sup>13</sup> C NMR (151 MHz, Chloroform-d)	$\delta$ 171.20, 135.74, 129.61, 129.57, 126.52, 70.19, 13.96	Gong et al.[5]
Mass Spectrometry (ESI-MS)	m/z: 150.0913 [M+H] <sup>+</sup>	Gong et al.[5]
FT-IR (KBr, cm <sup>-1</sup> )	2983.83 (tC-H methyl), 2929.83 and 2850.75 (tC-H methylene), 1631.75 (tC=N Carbon nitrogen double bonds), 1064.69 (C–O–C Ether bond), 700.15 (tC-H benzene)	Gong et al.[5]

## Experimental Protocols

The following are detailed methodologies for the determination of the key physical and spectral properties of organic compounds like **ethyl benzimidate**.

### Determination of Melting Point

This protocol is applicable to solid compounds, such as **ethyl benzimidate** hydrochloride.

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, and a solid sample of the compound.
- Procedure:
  - Ensure the compound is finely powdered and dry.
  - Seal one end of a capillary tube by heating it in a flame.

- Introduce a small amount of the powdered compound into the open end of the capillary tube, ensuring a packed column of 1-2 mm in height.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
- Decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle liquefies (completion of melting). This range is the melting point.[\[4\]](#)[\[6\]](#)[\[7\]](#)

## Determination of Boiling Point

This protocol is suitable for liquid compounds like **ethyl benzimidate**.

- Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, a heating bath (e.g., Thiele tube with mineral oil), and a liquid sample of the compound.
- Procedure:
  - Fill the small test tube with the liquid sample to a depth of about 2-3 cm.
  - Place the capillary tube, with its open end down, into the test tube containing the liquid.
  - Attach the test tube to the thermometer with a rubber band or wire, aligning the sample with the thermometer bulb.
  - Immerse the assembly in the heating bath.
  - Heat the bath gently. A stream of bubbles will emerge from the open end of the capillary tube as the air inside expands.
  - Continue heating until a continuous and rapid stream of bubbles is observed, indicating the vapor of the liquid is escaping.

- Remove the heat and allow the apparatus to cool slowly.
- The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8][9][10]

## Determination of Density

This protocol is for liquid samples.

- Apparatus: A pycnometer (a small glass flask of a known volume), an analytical balance, and the liquid sample.
- Procedure:
  - Clean and dry the pycnometer thoroughly and record its mass ( $m_1$ ).
  - Fill the pycnometer with distilled water of a known temperature and density, and record the mass ( $m_2$ ).
  - Calculate the volume of the pycnometer:  $V = (m_2 - m_1) / \rho_{\text{water}}$ .
  - Empty and dry the pycnometer completely.
  - Fill the pycnometer with the liquid sample and record its mass ( $m_3$ ).
  - Calculate the density of the sample:  $\rho_{\text{sample}} = (m_3 - m_1) / V$ .[11][12]

## Determination of Solubility

This protocol outlines a general procedure for assessing solubility.

- Apparatus: Test tubes, vortex mixer or sonicator, analytical balance, and a range of solvents (e.g., water, ethanol, DMSO).
- Procedure:
  - Add a known mass of the compound (e.g., 1-5 mg) to a test tube.
  - Add a small volume of the solvent (e.g., 0.1 mL) to the test tube.

- Agitate the mixture vigorously using a vortex mixer or sonicator for a set period (e.g., 1-2 minutes).
- Visually inspect the solution for any undissolved solid.
- If the solid has dissolved, the compound is considered soluble at that concentration.
- If the solid has not dissolved, incrementally add more solvent and repeat the agitation until the solid dissolves or a large volume of solvent has been added, at which point the compound is considered sparingly soluble or insoluble.[13][14][15]

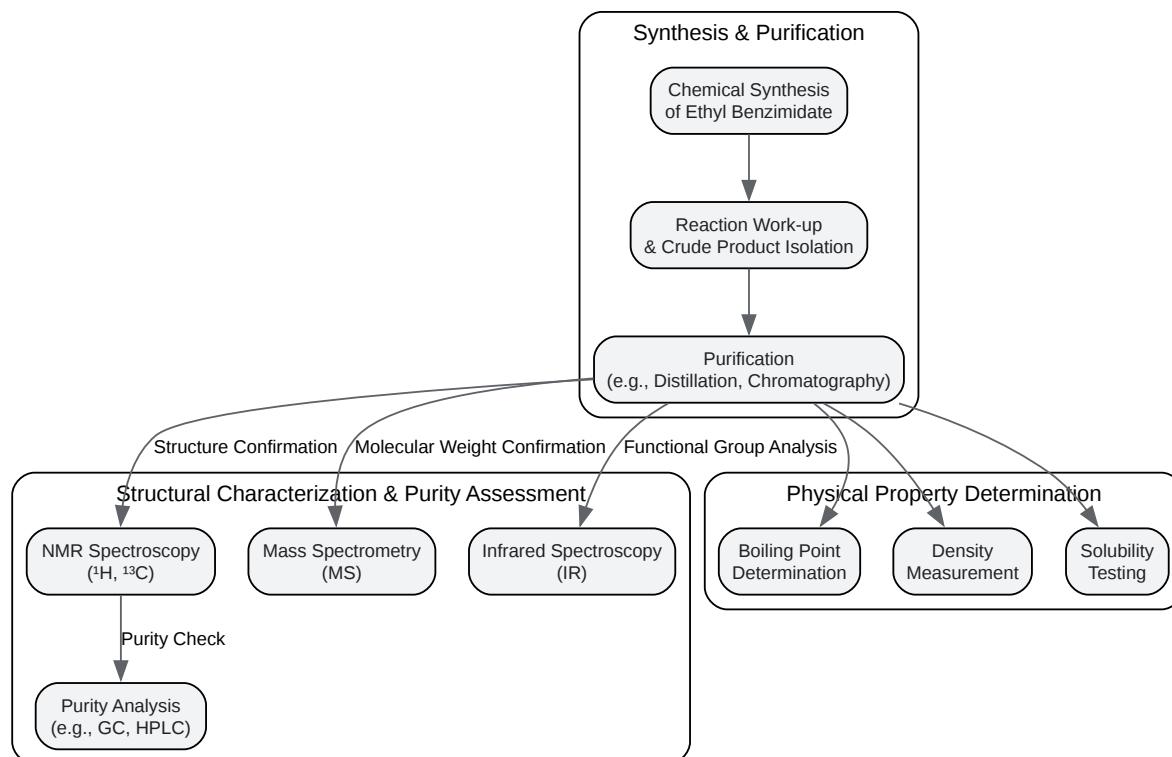
## Acquisition of Spectral Data

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - Dissolve a small amount of the compound (typically 5-25 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Transfer the solution to an NMR tube.
  - Place the NMR tube in the spectrometer.
  - Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra according to the instrument's standard operating procedures. This typically involves tuning and shimming the probe and setting appropriate acquisition parameters.[16][17]
- Infrared (IR) Spectroscopy:
  - For a liquid sample, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g.,  $\text{NaCl}$  or  $\text{KBr}$ ).
  - For a solid sample, a  $\text{KBr}$  pellet can be made by grinding the sample with  $\text{KBr}$  powder and pressing it into a transparent disk, or a mull can be prepared by grinding the solid with Nujol oil.
  - Place the sample holder in the IR spectrometer.
  - Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .[18][19][20]

- Mass Spectrometry (MS):
  - Dissolve the sample in a suitable volatile solvent.
  - Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
  - The instrument will ionize the molecules and separate them based on their mass-to-charge ratio (m/z).
  - The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak ( $M^+$ ) corresponds to the molecular weight of the compound.[21][22][23]

## Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a chemical compound like **ethyl benzimidate**.

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Caption: Workflow for Synthesis and Characterization.

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